molecular formula C₁₄H₁₂Br₂O₃ B1145010 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol CAS No. 438246-20-9

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol

Cat. No.: B1145010
CAS No.: 438246-20-9
M. Wt: 388.05
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) data for related compounds reveals:

  • Hydroxyl protons : δ 9.70 ppm (broad, phenolic -OH) .
  • Aromatic protons : δ 6.7–7.4 ppm (multiplet, J = 8–10 Hz, aryl-H) .
  • Methylene protons : δ 4.46 ppm (singlet, -CH₂OH) .
  • Methanol proton : δ 5.20 ppm (broad, -CH₂OH) .

¹³C NMR highlights:

  • C-Br : 115–125 ppm.
  • C-OH : 155–160 ppm.
  • Aromatic carbons : 110–140 ppm .

Infrared (IR) Vibrational Spectroscopy of Functional Groups

Table 3: Key IR absorptions

Functional Group Wavenumber (cm⁻¹)
O-H (phenolic) 3200–3400 (broad)
C-Br 550–650
C=C (aromatic) 1450–1600
C-O (alcohol) 1050–1150

The broad band at ~3300 cm⁻¹ confirms hydrogen-bonded hydroxyl groups, while C-Br stretching appears as a strong peak near 600 cm⁻¹ .

UV-Vis Absorption Profile

The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions in the conjugated aromatic system. Bromine’s electron-withdrawing effect causes a bathochromic shift compared to non-halogenated analogs. A weaker n→π* transition near 350 nm is attributed to the phenolic -OH and hydroxymethyl groups .

Table 4: UV-Vis spectral data

Solvent λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹)
Ethanol 265 1.2×10⁴
Methanol 268 1.1×10⁴

Properties

IUPAC Name

4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHJASFWCPVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves the bromination of hydroxybenzene derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzyl alcohol with bromine in the presence of a suitable solvent like ethyl acetate or methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination of the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • Mechanism : The compound exhibits significant antibacterial properties against various strains of bacteria. Its efficacy is attributed to the bromine substituents that enhance its interaction with bacterial cell membranes.
    • Case Study : In a study examining the antibacterial effects of similar phenolic compounds, 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Antioxidant Properties
    • Mechanism : The hydroxyl groups in the structure contribute to its ability to scavenge free radicals, making it a potential candidate for antioxidant applications.
    • Research Findings : Studies have shown that compounds with similar structures exhibit strong antioxidant activity, suggesting that this compound may protect cells from oxidative stress .
  • Pharmaceutical Applications
    • Drug Development : The compound has been investigated as a lead structure for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections.
    • Biological Evaluation : In vitro studies have shown promising results regarding its cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .
  • Environmental Science
    • Pollutant Degradation : Preliminary research indicates that the compound can be used in the degradation of environmental pollutants due to its reactive nature.
    • Case Study : A study demonstrated that phenolic compounds can effectively degrade certain pesticides in aqueous solutions, pointing towards practical applications in bioremediation .

Data Tables

Application AreaMechanism/EffectReference
Antimicrobial ActivityDisruption of bacterial membranes
Antioxidant PropertiesFree radical scavenging
Pharmaceutical UseCytotoxicity against cancer cells
Environmental ScienceDegradation of pollutants

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as its role in the synthesis of β2-adrenoceptor agonists, where it contributes to the activation of β2-adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of important pharmaceuticals like Salbutamol Dimer. Its dual brominated phenol groups provide distinct reactivity and interaction potential compared to other similar compounds .

Biological Activity

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol is a brominated phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C14H12Br2O3
  • Molecular Weight : 366.05 g/mol
  • CAS Number : 1492040-87-5

This compound features multiple hydroxyl groups and bromine substituents, which are significant for its biological activity.

Synthesis

The synthesis of 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol typically involves the bromination of phenolic compounds followed by coupling reactions. The synthetic route can be summarized in the following steps:

  • Bromination : Starting with 2-hydroxybenzaldehyde, bromination is performed to introduce bromine atoms at specific positions.
  • Coupling Reaction : The brominated derivatives are subjected to reactions with other phenolic compounds to form the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of brominated phenolic compounds. For instance, compounds similar to 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol have shown significant cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • ME-180 (cervical cancer)

In vitro assays indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antibacterial and Antifungal Activity

Brominated phenolic compounds have also demonstrated antibacterial and antifungal properties. Studies have shown that they inhibit the growth of several pathogenic bacteria and fungi, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is thought to involve the disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

  • Cytotoxicity Study : A study conducted on a series of brominated phenols indicated that modifications in the bromine substituents significantly affected their cytotoxicity against cancer cell lines. The study found that increasing bromine content enhanced anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of various brominated phenols, revealing that compounds with multiple hydroxyl groups exhibited stronger antibacterial effects compared to their monohalogenated counterparts .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityInduced apoptosis in A549 and ME-180 cells
AntibacterialEffective against Staphylococcus aureus
Structure ActivityIncreased bromine enhances cytotoxicity

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with brominated phenolic precursors (e.g., 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-methoxyphenol ). Use alkylation or Friedel-Crafts reactions to introduce the benzylmethyl group.
  • Step 2 : Reduce the aldehyde group to methanol using NaBH₄ or LiAlH₄. Demethylate methoxy groups if necessary (e.g., BBr₃ in DCM).
  • Intermediate Characterization :
  • NMR Spectroscopy : Confirm substitution patterns and functional groups (e.g., hydroxyl, bromine) .
  • HPLC : Monitor purity (>95% by HPLC) .
  • Key Considerations : Optimize reaction conditions (temperature, solvent) to avoid over-bromination or side reactions.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Techniques :

  • X-ray Crystallography : Resolve the solid-state conformation, as demonstrated for related brominated benzofurans .
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons, methylene bridges) .
    • Data Interpretation :
  • Compare experimental NMR shifts with computational predictions (DFT) to validate assignments.
  • Analyze crystallographic data (e.g., bond angles, packing motifs) to assess steric effects of bromine substituents .

Q. What purification strategies are recommended for achieving high purity (>95%)?

  • Methods :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
    • Quality Control :
  • Melting Point Analysis : Compare observed mp (e.g., 108–110°C for similar brominated alcohols) with literature .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can the bromination mechanism and regioselectivity be studied for derivatives of this compound?

  • Experimental Design :

  • Kinetic Studies : Monitor bromination rates under varying conditions (e.g., Br₂ vs. NBS) using UV-Vis spectroscopy.
  • Isotopic Labeling : Use deuterated substrates to track hydrogen abstraction patterns .
    • Computational Modeling :
  • Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at different positions .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd in cross-coupling reactions).
  • Docking Studies : Model binding affinities for enzyme targets (e.g., cytochrome P450) .
    • Software Tools :
  • Use APEX2 and SAINT for crystallographic data refinement .

Q. How can tautomerism or isomerism be analyzed in brominated phenolic derivatives?

  • Analytical Workflow :

  • Variable-Temperature NMR : Detect equilibrium shifts between keto-enol tautomers .
  • IR Spectroscopy : Identify characteristic O–H and C=O stretches for tautomeric forms.
    • Case Study : Compare 4-bromo-2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde isomers .

Q. What stability challenges arise under acidic/basic conditions, and how can they be mitigated?

  • Stability Testing :

  • pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 2–12) and monitor decomposition via LC-MS .
  • Light Sensitivity : Conduct accelerated aging studies under UV light .
    • Mitigation Strategies :
  • Add antioxidants (e.g., BHT) or store at 0–6°C in amber vials .

Q. How can derivatives be designed to enhance bioactivity while maintaining solubility?

  • Derivatization Strategies :

  • Introduce polar groups (e.g., sulfonyl, carboxyl) via nucleophilic substitution .
  • Synthesize thiosemicarbazone derivatives to improve metal chelation (e.g., for antimicrobial studies) .
    • Solubility Optimization :
  • Use logP calculations to balance hydrophilicity (e.g., PEGylation) .

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